5-butylsulfanyl-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including sulfanyl, ethyl, and methyl groups, along with a fused pyrano-thieno-triazolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like acetic acid and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would typically involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the ethyl or methyl groups.
Scientific Research Applications
3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its complex structure and ability to interact with various biological targets
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies exploring enzyme inhibition and molecular interactions due to its ability to form specific interactions with target proteins.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo core and have been studied for their pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic system and are known for their anticancer properties.
Uniqueness
3-(butylsulfanyl)-10-ethyl-10-methyl-5-(methylsulfanyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its combination of multiple functional groups and a complex fused ring system. This structure provides it with distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H24N4OS3 |
---|---|
Molecular Weight |
408.6g/mol |
IUPAC Name |
5-butylsulfanyl-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H24N4OS3/c1-5-7-8-25-17-21-20-14-13-11-9-18(3,6-2)23-10-12(11)26-15(13)19-16(24-4)22(14)17/h5-10H2,1-4H3 |
InChI Key |
SGFNZVZFQBBEGQ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NN=C2N1C(=NC3=C2C4=C(S3)COC(C4)(C)CC)SC |
Canonical SMILES |
CCCCSC1=NN=C2N1C(=NC3=C2C4=C(S3)COC(C4)(C)CC)SC |
Origin of Product |
United States |
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